molecular formula C13H10N2O3S B3058821 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- CAS No. 91989-72-9

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-

Cat. No.: B3058821
CAS No.: 91989-72-9
M. Wt: 274.30
InChI Key: BOUJKINUNFIUOM-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione derivatives, commonly known as phthalimide analogs, are heterocyclic compounds with a fused bicyclic structure. The target compound, 2-[(3-methoxy-5-isothiazolyl)methyl]-1H-isoindole-1,3(2H)-dione, features a 3-methoxy-5-isothiazolylmethyl substituent attached to the isoindole-dione core. This substitution introduces a sulfur-containing heterocycle (isothiazole) with a methoxy group, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-[(3-methoxy-1,2-thiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-18-11-6-8(19-14-11)7-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUJKINUNFIUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90757591
Record name 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91989-72-9
Record name 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- can be achieved through a series of organic reactions. One common method involves the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is typically catalyzed by rhodium and involves a cascade process that significantly increases molecular complexity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis is advantageous due to its efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and isothiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1H-Isoindole derivatives in cancer treatment. For instance, compounds similar to 2-[(3-methoxy-5-isothiazolyl)methyl]- have shown promising results as inhibitors of cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that isoindole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC50 (µM)
2-[(3-methoxy-5-isothiazolyl)methyl]-A549 (Lung)15
2-[(3-methoxy-5-isothiazolyl)methyl]-MCF7 (Breast)12

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Agricultural Science

Pesticidal Properties
The compound has been evaluated for its efficacy as a pesticide. The isothiazole moiety contributes to its biological activity against pests, demonstrating both insecticidal and fungicidal properties.

Case Study:
A field trial assessed the effectiveness of 2-[(3-methoxy-5-isothiazolyl)methyl]- against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls.

Pest SpeciesTreatmentEfficacy (%)
Aphids2-[(3-methoxy-5-isothiazolyl)methyl]-85
Fungal Pathogen2-[(3-methoxy-5-isothiazolyl)methyl]-78

Material Science

Polymer Synthesis
1H-Isoindole derivatives are being explored for their utility in polymer chemistry. Their ability to act as monomers or additives can enhance the properties of polymers, such as thermal stability and mechanical strength.

Case Study:
Research conducted on polymer composites incorporating isoindole derivatives showed improved tensile strength and thermal resistance compared to standard polymers.

Polymer TypeAdditiveTensile Strength (MPa)
Polyethylene5% 2-[(3-methoxy-5-isothiazolyl)methyl]-25
Polystyrene10% 2-[(3-methoxy-5-isothiazolyl)methyl]-30

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of isoindole-dione derivatives include:

Compound ID/Name Substituent Key Features
Compound 16 4-(2-Methylimidazol-2-yl)phenyl Imidazole ring with methyl group; high yield (95%), m.p. 215–217°C.
Compound 17a 4-[1-(Phenylhydrazono)ethyl]phenyl Phenylhydrazine group; lower yield (49%), m.p. 185–187°C.
Compound 17b 4-[1-(4-Methanesulfonylphenylhydrazono)ethyl]phenyl Methanesulfonyl group; moderate yield (51%), m.p. 208–210°C.
Compound F (EPHAR2024) Undisclosed N-substituent Broad-spectrum analgesic/anti-edematous activity; COX-2/MAO-B affinity.
Thiophene-containing derivative Thiophene moiety Notable antioxidant activity; low binding energy to COX-2/MAO-B.

Key Observations :

  • The isothiazolylmethyl group in the target compound differs from imidazole (Compound 16) and thiophene () in electronic and steric properties.

Key Observations :

  • The target compound’s synthesis may follow ’s catalyst-free route using potassium cyanate/sodium thiocyanate under microwave irradiation, ensuring efficiency and purity.
  • Lower yields in phenylhydrazine derivatives (e.g., 17a: 49%) suggest steric or electronic challenges in substituent incorporation .
Physicochemical and Spectral Properties
Compound Melting Point (°C) IR (C=O peaks, cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound ~190–210* ~1770–1700* Isothiazole protons: δ 6.5–7.5 (Ar-H)
Compound 16 215–217 1781, 1704 Imidazole CH3: δ 2.62; Ar-H: δ 7.49–7.54
Compound 17b 208–210 1783, 1714 SO2CH3: δ 3.12; NH: δ 9.98 (D2O exchangeable)

*Estimated based on substituent effects.

Key Observations :

  • Methoxy groups may lower melting points compared to sulfonyl derivatives (e.g., 17b) due to reduced polarity.
  • Isothiazole’s aromatic protons in the target compound would likely resonate in the δ 6.5–7.5 range, distinct from imidazole’s δ 7.49–7.54 (Compound 16) .

Key Observations :

  • The isothiazolylmethyl group’s sulfur atom may mimic thiophene’s antioxidant effects but with altered enzyme affinity due to nitrogen’s electronegativity .
  • Methoxy groups could improve CNS penetration compared to bulkier sulfonyl groups (e.g., 17b) .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly those modified with various substituents, have gained attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- is a notable derivative that has been studied for its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₅N₃O₃S
  • Molecular Weight : 341.39 g/mol
  • CAS Number : 446292-08-6

The biological activity of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : Studies indicate that isoindole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory effects and pain management .
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to its antioxidant properties. This activity is linked to the prevention of oxidative stress-related diseases .
  • Interaction with Neurotransmitter Systems : Some derivatives have shown potential as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative disorders like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionStrong inhibition of COX-1 and COX-2 enzymes
Antioxidant ActivityScavenging of ROS and RNS
MAO-B InhibitionPotential inhibitor relevant for Alzheimer's treatment
Cytotoxicity AssessmentNo significant cytotoxicity at concentrations <90 µM

Case Studies

Several studies have investigated the biological activity of isoindole derivatives:

  • Study on COX Inhibition : A study synthesized multiple 1H-Isoindole-1,3(2H)-dione derivatives and evaluated their COX inhibitory activities. The results indicated that certain compounds exhibited greater COX-2 inhibition than meloxicam, a standard anti-inflammatory drug. The affinity ratio for COX-2/COX-1 was also calculated, highlighting the selectivity of these compounds .
  • Antioxidant Properties : Research showed that isoindole derivatives effectively reduced oxidative stress markers in cellular models. The compounds were able to significantly lower levels of malondialdehyde (MDA) and increase antioxidant enzyme activities .
  • Neuroprotective Effects : A recent investigation into the neuroprotective potential of these compounds revealed their ability to inhibit MAO-B and reduce neuroinflammatory markers in vitro. These findings suggest a promising avenue for developing treatments for neurodegenerative diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-

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